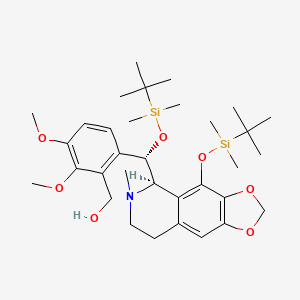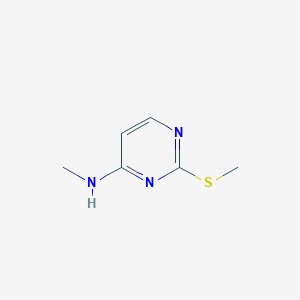
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN), a fluoromethyl group (–CH2F), and a hydroxybutenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide typically involves the reaction of 4-(fluoromethyl)aniline with cyanoacetic acid derivatives under controlled conditions. One common method includes:
Reaction with Cyanoacetic Acid: The 4-(fluoromethyl)aniline is reacted with cyanoacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the cyanoacetamide intermediate.
Hydroxybutenamide Formation: The intermediate is then subjected to further reaction with a suitable aldehyde or ketone to introduce the hydroxybutenamide moiety. This step often requires acidic or basic catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines under hydrogenation conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2-cyano-N-(4-(fluoromethyl)phenyl)-3-oxobut-2-enamide.
Reduction: Formation of 2-amino-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluoromethyl group can enhance lipophilicity, aiding in membrane permeability. The hydroxybutenamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-Cyano-N-(4-(methyl)phenyl)acetamide: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H11FN2O2 |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
(Z)-2-cyano-N-[4-(fluoromethyl)phenyl]-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H11FN2O2/c1-8(16)11(7-14)12(17)15-10-4-2-9(6-13)3-5-10/h2-5,16H,6H2,1H3,(H,15,17)/b11-8- |
Clé InChI |
HYUAOBRYSNIRDG-FLIBITNWSA-N |
SMILES isomérique |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)CF)/O |
SMILES canonique |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)







